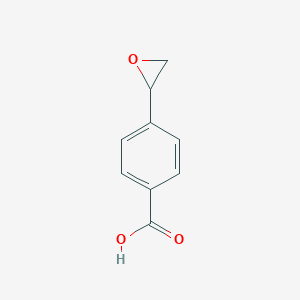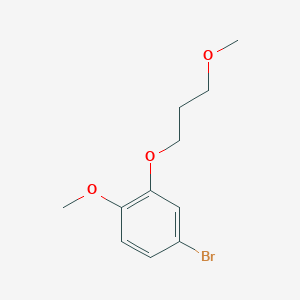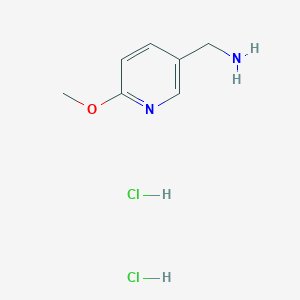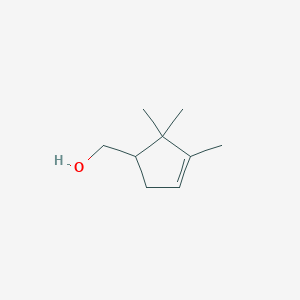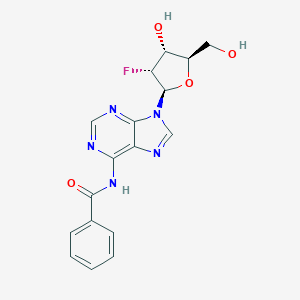
N6-Benzoyl-2'-fluoro-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a modified adenosine with a fluorine atom in the 2’ position . It is used in the chemical synthesis of oligonucleotides . This compound is not intended for human or veterinary use, but for research use only.
Synthesis Analysis
Nucleoside phosphoramidites are used in the chemical synthesis of oligonucleotides . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C .Molecular Structure Analysis
The molecular formula of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is C17H16FN5O4. The molecular weight is 373.3 g/mol.Chemical Reactions Analysis
Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Physical And Chemical Properties Analysis
The density of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is predicted to be 1.67±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . The pKa is predicted to be 7.87±0.43 .Applications De Recherche Scientifique
Synthesis of Oligonucleotides
N6-Benzoyl-2'-fluoro-2'-deoxyadenosine is used in the synthesis of oligonucleotides. Schulhof, Molko, and Teoule (1987) highlighted its role in the synthesis process, emphasizing its stability against depurination under acidic conditions (Schulhof, Molko, & Teoule, 1987). Similarly, Kore, Yang, and Srinivasan (2014) described its use in synthesizing triphosphates of nucleosides, highlighting its efficiency in one-pot synthesis methods (Kore, Yang, & Srinivasan, 2014).
Nucleopeptide Synthesis
In nucleopeptide synthesis, Dreef‐Tromp et al. (1990) utilized a specific protecting group for N6-amino function of deoxyadenosine, demonstrating the effectiveness of this approach in nucleopeptide synthesis (Dreef‐Tromp et al., 1990).
Biochemical Studies
For biochemical studies, Kim et al. (1995) detailed an efficient route to N6 adducts of deoxyadenosine. Their work highlighted the role of N6-Benzoyl-2'-fluoro-2'-deoxyadenosine in studying the interactions of polycyclic aromatic hydrocarbons with DNA (Kim et al., 1995).
Synthesis of Labelled Nucleosides
Terrazas, Ariza, and Vilarrasa (2005) developed an efficient route to synthesize deoxyadenosine derivatives labeled on both the amino group and nitrogen, using N6-Benzoyl-2'-fluoro-2'-deoxyadenosine (Terrazas, Ariza, & Vilarrasa, 2005).
Development of Nucleotide Standards
Han et al. (1996) synthesized deoxyadenosine 3'-phosphates bearing N6 adducts, utilizing this compound for developing standards in biochemical assays (Han et al., 1996).
Improvements in Synthetic Methodologies
McBride and Caruthers (1983) discussed the synthesis and characterization of N6(N-methyl-2-pyrrolidine amidine) 2'-deoxyadenosine, highlighting the stability of this compound compared to N-benzoyldeoxyadenosine (McBride & Caruthers, 1983).
Epigenetic Studies
In epigenetic studies, Liu et al. (2016) reported the accumulation of DNA N6-methyldeoxyadenosine (6mA), a modification in which N6-Benzoyl-2'-fluoro-2'-deoxyadenosine plays a role, during the early embryogenesis of vertebrates (Liu et al., 2016).
Safety And Hazards
Orientations Futures
“N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine” also inhibits chemotaxis in roseobacters, which is the movement of cells or organisms in response to certain factors . This antibiotic may be useful for preventing symbiosis between marine bacteria and other organisms, as it inhibits the motility of these bacteria and their cycling .
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJZTLWDAQVZBU-YAMOITTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyl-2'-fluoro-2'-deoxyadenosine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

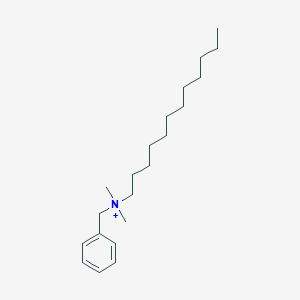
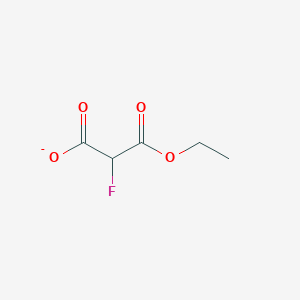

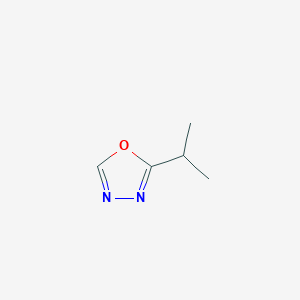
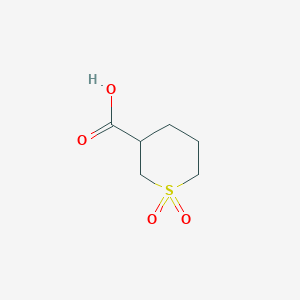
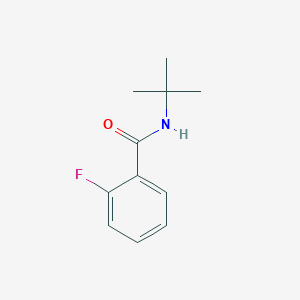
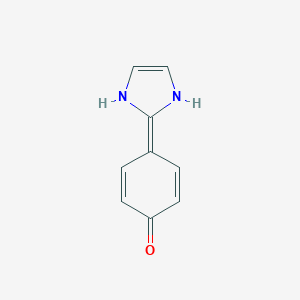
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)

